M-Cymene, also known as meta-cymene or 1-isopropyl-3-methylbenzene, is an aromatic hydrocarbon with the chemical formula . It is one of three isomers of cymene, the others being o-cymene and p-cymene. M-Cymene is a colorless liquid that possesses a pleasant odor and is insoluble in water, exhibiting a boiling point of approximately 175.05 °C and a melting point of -63.75 °C . Its structure features an isopropyl group attached to the benzene ring at the meta position relative to the methyl group.
Standard laboratory safety protocols for handling flammable and potentially harmful chemicals should be followed when working with m-cymene [].
M-Cymene (1-methyl-3-propylbenzene) is an aromatic hydrocarbon found in various natural sources, including essential oils of plants like thyme and turpentine []. While it has limited research in direct applications, M-Cymene holds potential in several scientific research areas:
M-Cymene serves as a marker compound in environmental monitoring studies []. Its presence or absence in air, water, or soil samples can indicate various sources of pollution. For example, elevated levels of M-Cymene might suggest contamination from industrial activities involving petroleum refining or paint production [].
One study investigated the adsorption of M-Cymene (alongside other aromatic hydrocarbons) on hex-star arsenene nanosheets using density functional theory (DFT) calculations []. This research aimed to understand the potential of these nanosheets for capturing and removing M-Cymene from the environment, contributing to the development of new pollution remediation strategies.
M-Cymene exhibits several biological activities that have garnered interest in pharmacology and toxicology:
M-Cymene can be synthesized through several methods:
M-Cymene finds applications across various fields:
Research on m-cymene's interactions reveals important insights into its reactivity and safety:
M-Cymene shares structural similarities with other cymenes but exhibits unique properties:
Compound Name | CAS Number | Structure | Boiling Point (°C) | Melting Point (°C) |
---|---|---|---|---|
o-Cymene | 527-84-4 | o-Cymene Structure | 178.15 | -71.54 |
p-Cymene | 99-87-6 | p-Cymene Structure | 177.10 | -67.94 |
m-Cymene | 535-77-3 | m-Cymene Structure | 175.05 | -63.75 |
M-Cymene's unique position in the cymenes family lies in its specific biological activities and reactivity patterns. While all three isomers share similar physical properties, their differing substituent positions lead to variations in chemical behavior and biological effects. M-Cymene's meta substitution allows for distinct electrophilic substitution pathways compared to its ortho and para counterparts.
Alkylation of toluene with propylene or isopropyl alcohols represents a primary route to cymene isomers. Zeolitic catalysts, particularly H-ZSM-5 and modified pentasil zeolites, are pivotal due to their shape-selective properties. For instance, H-ZSM-5 (Si/Al = 30–80) achieves toluene conversion rates >10% at 523 K, with para-selectivity (~30%) under equilibrium conditions. However, meta-selectivity remains challenging due to thermodynamic favorability toward p-cymene.
Recent studies demonstrate that pore size and acidity adjustments can modulate isomer distribution. Zeolites with larger pore diameters (e.g., Beta zeolite) and reduced Brønsted acidity favor bulkier intermediates, potentially enhancing m-cymene yields. For example, alkylation over Rb-X zeolites at 523 K shifts selectivity toward styrene derivatives, suggesting that basic zeolites could destabilize para-oriented transition states.
Continuous flow systems using Pd/C catalysts enable efficient dehydrogenation of terpene feedstocks like dipentene. A patented method employs Pd/C (0.1–10 wt% Pd) in a fixed-bed reactor at 150–400°C under inert gas, achieving p-cymene purity up to 92%. While optimized for para-isomers, modifying reaction parameters (e.g., lowering temperature to 200°C) increases m-cymene content to 15–20%.
Key factors influencing meta-selectivity include:
Isomerization of p- or o-cymene to m-cymene is thermodynamically disfavored but achievable via acid-catalyzed pathways. Sulfated zirconia (SO₄²⁻/ZrO₂) at 250°C converts p-cymene to a 3:2:1 equilibrium mixture (p:m:o). Alternatively, FeCl₃-mediated isomerization of terpinenes at 80–100°C under acidic conditions (pH <4) yields m-cymene as a minor product (5–10%) alongside p-cymene.
Notably, sulfur-tolerant catalysts like Pd/SiO₂ maintain activity in sulfur-rich feeds (e.g., crude sulfate turpentine), achieving 65% total cymene yield with m-cymene selectivity up to 15%.
Industrial feedstocks often contain sulfur impurities (e.g., thiophene), necessitating robust catalysts. Bimetallic Pd-Pt/SiO₂-Al₂O₃ exhibits enhanced sulfur resistance, retaining 80% activity after 50 hours in 4000 ppm S environments. The mechanism involves sulfur adsorption on Pt sites, preserving Pd’s dehydrogenation activity for terpene-to-cymene conversion.
Comparative performance of sulfur-tolerant catalysts:
Catalyst | Temperature (°C) | S Content (ppm) | m-Cymene Selectivity (%) |
---|---|---|---|
Pd/SiO₂ | 300 | 4000 | 12 |
Pd-Pt/SiO₂-Al₂O₃ | 300 | 4000 | 18 |
Zn/SBA-15 | 450 | 1000 | 8 |
Data adapted from.
Flammable